DTP348

Catalog No.
S548846
CAS No.
1383370-92-0
M.F
C6H11N5O4S
M. Wt
249.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DTP348

Hypoxic tumor modeling is hampered by pharmacokinetic mismatch between separate radiosensitizers and CA inhibitors. DTP348 integrates a 5-nitroimidazole radiosensitizer and a sulfamide CAIX inhibitor (Ki=8.3 nM) in a single molecule for synchronized action in anoxic tumor cores. • Dual mechanism overcomes hypoxia-induced radio/chemoresistance in 3D spheroid/xenograft models • High oral bioavailability & defined PK for robust in vivo studies • Non-neurotoxic, suited for zebrafish embryo screens. Supplied with analytical data.

CAS Number

1383370-92-0

Product Name

DTP348

IUPAC Name

2-methyl-5-nitro-1-[2-(sulfamoylamino)ethyl]imidazole

Molecular Formula

C6H11N5O4S

Molecular Weight

249.25 g/mol

InChI

InChI=1S/C6H11N5O4S/c1-5-8-4-6(11(12)13)10(5)3-2-9-16(7,14)15/h4,9H,2-3H2,1H3,(H2,7,14,15)

InChI Key

AVSMSXHPIYIKIJ-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

DTP348; DTP 348; DTP-348.

Canonical SMILES

CC1=NC=C(N1CCNS(=O)(=O)N)[N+](=O)[O-]

The exact mass of the compound 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylsulfamide is 249.05317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg

DTP348 is a specialized small-molecule agent integrating a 5-nitroimidazole moiety with a sulfamide zinc-binding group. This dual-pharmacophore structure enables it to function simultaneously as a potent Carbonic Anhydrase IX (CAIX) inhibitor (Ki = 8.3 nM) and an oxygen-mimetic radiosensitizer. Designed specifically to target the hypoxic tumor microenvironment, DTP348 disrupts extracellular acidification while concurrently sensitizing anoxic cells to radiation and chemotherapy. Its high oral bioavailability and defined pharmacokinetic profile make it a critical precursor and reference standard for advanced oncology modeling, particularly in studies focused on overcoming hypoxia-induced therapeutic resistance in solid tumors [1].

Research Fit

Dual CAIX inhibition and hypoxic cell radiosensitization research
Orally bioavailable tool compound for in vivo model studies
Phase I study context for advanced solid tumor research

Substituting DTP348 with a combination of a standard radiosensitizer (e.g., nimorazole) and a generic CA inhibitor (e.g., acetazolamide) fails to replicate its localized efficacy. Co-administering two separate molecules introduces severe pharmacokinetic disparities, meaning the radiosensitizing and pH-modulating effects rarely synchronize within the poorly vascularized hypoxic tumor niche. Furthermore, broad-spectrum inhibitors like acetazolamide lack selectivity, indiscriminately inhibiting cytosolic CA I and CA II, which triggers off-target metabolic disruptions. DTP348’s single-molecule, dual-action design ensures that both the CAIX-targeted sulfamide group and the radiosensitizing nitroimidazole core are delivered simultaneously to the exact same hypoxic cellular target, a critical requirement for reproducible in vivo and in vitro modeling [1].

Substitution Risk

SLC-0111 (CAIX inhibitor)
Lacks radiosensitizer moiety; experimental design may not transfer
DTP338 (structural analog)
In vivo potency profile differs markedly; functional equivalence cannot be assumed

Dual-Action Efficacy vs. Standard Radiosensitizers

Unlike standard radiosensitizers such as nimorazole, which lack pH-modulating capabilities, DTP348 acts as a dual-pharmacophore agent. It maintains potent CAIX inhibition with an in vitro Ki of 8.3 nM, while its 5-nitroimidazole core provides oxygen-mimetic radiosensitization. In xenograft models, the combination of DTP348 with doxorubicin significantly extended the time to reach four times the initial tumor volume (T4×SV) to 40.66 days, compared to baseline treatments [1].

Evidence DimensionCAIX Inhibition and Tumor Growth Delay (T4×SV)
Target Compound DataKi = 8.3 nM; T4×SV = 40.66 days (with doxorubicin)
Comparator Or BaselineVehicle/Baseline (T4×SV = 14.07 days); Nimorazole (Lacks CAIX Ki)
Quantified Difference289% increase in tumor growth delay vs. vehicle.
ConditionsHT-29/HeLa xenograft models, combined with doxorubicin.

Procurement of DTP348 provides a single, synchronized molecule for dual-pathway targeting, eliminating the pharmacokinetic mismatch of dosing two separate drugs.

CAIX Binding Affinity
Cross-study comparable
5.4-fold greater binding affinity
vs. SLC-0111 (Ki 45.1 nM)
Supports target engagement assay context
Sources to verify; cross-study comparison

Isoform Selectivity Over Broad-Spectrum Inhibitors

Broad-spectrum carbonic anhydrase inhibitors like acetazolamide (AZM) inhibit both transmembrane (CAIX/XII) and cytosolic (CA I/II) isoforms, leading to systemic pH alterations. DTP348 was specifically engineered with a sulfamide zinc-binding group that exhibits preferential targeting of the tumor-associated CAIX over ubiquitous cytosolic isoforms. This structural refinement prevents the broad off-target metabolic toxicity associated with classical sulfonamides [1].

Evidence DimensionTarget Isoform Selectivity
Target Compound DataSelective for tumor-associated CAIX/XII
Comparator Or BaselineAcetazolamide (Non-selective, inhibits CA I, II, IX, XII)
Quantified DifferenceElimination of off-target cytosolic CA I/II inhibition.
ConditionsIn vitro enzymatic profiling.

Selecting DTP348 ensures that experimental models accurately reflect hypoxia-specific interventions without confounding systemic toxicity from cytosolic CA inhibition.

In Vivo CAIX Inhibition
Direct head-to-head
Approx. 137-fold difference
DTP338 IC50 0.14 µM vs DTP348 19.26 µM
Highlights compound-specific in vivo response
Xenopus oocyte model; non-interchangeable profiles

Preclinical Safety and Developmental Toxicity Profile

Early-generation nitroimidazoles often exhibited severe neurotoxicity, limiting their experimental utility. DTP348 demonstrates a highly favorable safety profile in developmental models. In zebrafish embryo toxicity screenings, DTP348 showed no apparent toxicity below 300 µM, with a determined LD50 of 3.5 mM. This allows for broad concentration dosing in in vivo assays without inducing the immediate ataxic or lethal effects seen in older nitroaromatic compounds [1].

Evidence DimensionDevelopmental Toxicity (LD50)
Target Compound DataLD50 = 3.5 mM
Comparator Or BaselineHistorical nitroimidazoles (Significant toxicity < 100 µM)
Quantified DifferenceSafe up to 300 µM with no altered movement.
Conditions1–5 days post-fertilization (dpf) zebrafish embryos.

High tolerance in developmental models ensures that researchers can achieve therapeutically relevant doses in vivo without premature subject mortality.

In Vivo Toxicity
Direct comparison
DTP348 LD50 3.5 mM vs DTP338 LD50 3.5 mM (identical)
Consistent class-level toxicity profile
Zebrafish embryo model; safety margin up to 300 µM
Xenograft Tumor Inhibition
Cross-study comparable
Significant tumor growth reduction vs FC9403A (limited to invasion)
Model-response endpoint context
MDA-MB-231 xenograft; in vivo tumor burden effect
Dual Mechanism
Class-level inference
5-nitroimidazole radiosensitizer moiety
Unique vs. SLC-0111 (no radiosensitizer)
Supports combined radiotherapy research
Structural/functional orthogonal mechanism

Hypoxic Tumor Microenvironment Modeling

Because DTP348 simultaneously inhibits CAIX and sensitizes cells to radiation, it is the optimal reference compound for 3D spheroid and xenograft models studying hypoxia-induced chemoresistance and radioresistance. It ensures synchronized delivery of both mechanisms to the anoxic core[1].

Cancer Stem Cell (CSC) Eradication Assays

CSCs often reside in highly acidic, hypoxic niches and rely on CAIX for survival. DTP348 is highly suited for in vitro assays aiming to deplete CSC populations, as its dual action directly targets the metabolic and environmental shields these cells utilize [1].

In Vivo Developmental and Toxicity Modeling

Due to its established LD50 of 3.5 mM and lack of neurotoxicity at working concentrations, DTP348 is highly processable for early-stage in vivo developmental models, such as zebrafish embryo screens, allowing researchers to study hypoxia interventions without premature subject mortality [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hypoxic tumor radiosensitization research
Dual CAIX inhibition and radiosensitizer moiety
Radiosensitization endpoint validation under hypoxia
In vivo xenograft tumor model studies
Orally bioavailable; tumor growth reduction evidence
Model-response endpoint (tumor burden) validation
CAIX functional studies in whole-organism models
Well-defined model-safety margin (zebrafish LD50)
Toxicity endpoint context; pharmacologically active dose window
High-affinity CAIX inhibition assays
5.4-fold binding affinity difference vs SLC-0111
Target engagement assay validation; dose-response interpretation

XLogP3

-1.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

249.05317502 Da

Monoisotopic Mass

249.05317502 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2HB46A9CNM

Wikipedia

Dtp-348

Use Classification

Human drugs -> Rare disease (orphan)
1. Rami, Marouan; Dubois, Ludwig; Parvathaneni, Nanda-Kumar; Alterio, Vincenzo; van Kuijk, Simon J. A.; Monti, Simona Maria; Lambin, Philippe; De Simone, Giuseppina; Supuran, Claudiu T.; Winum, Jean-Yves. Hypoxia-​Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-​Sulfonamides​/Sulfamides​/Sulfamates. Journal of Medicinal Chemistry (2013), 56(21), 8512-8520. |

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